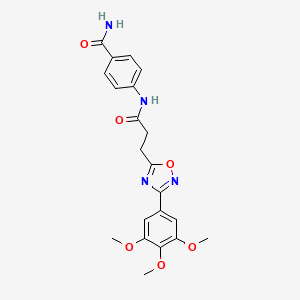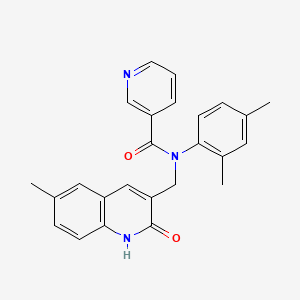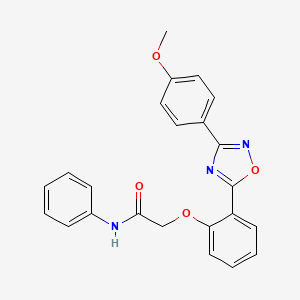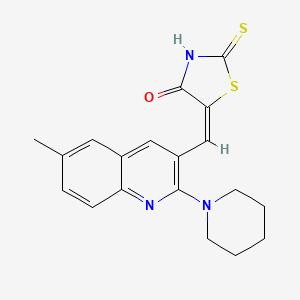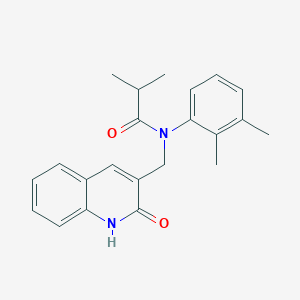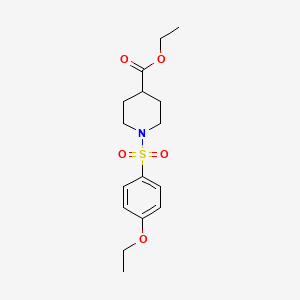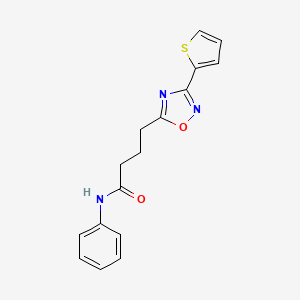
N-phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the class of oxadiazole derivatives, which have shown promising results in the development of new drugs, agrochemicals, and materials.
Mecanismo De Acción
The mechanism of action of N-phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide involves the inhibition of various enzymes and proteins involved in cell growth and division. In cancer cells, this compound can inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in cancer development. By inhibiting HDACs, this compound can induce apoptosis in cancer cells.
In bacteria and fungi, this compound can disrupt the cell membrane by interacting with the lipid bilayer and causing structural damage. It can also inhibit the activity of certain enzymes involved in metabolic pathways, leading to a decrease in energy production and cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific application and concentration used. In cancer cells, this compound can induce apoptosis and inhibit cell growth, leading to a decrease in tumor size and proliferation. In bacteria and fungi, it can inhibit growth and metabolic activity, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments include its potential as a new drug candidate and its ability to inhibit various enzymes and proteins involved in cell growth and division. However, limitations include its potential toxicity and the need for further studies to determine its efficacy and safety.
Direcciones Futuras
For research on N-phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide include its further development as a potential anti-cancer and antimicrobial agent. Studies can focus on optimizing its structure and concentration to increase its efficacy and decrease potential toxicity. In addition, studies can also investigate its potential applications in other fields such as materials science and agriculture.
Métodos De Síntesis
The synthesis of N-phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxylic acid with N-phenyl-1-bromo-4-pentanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has shown promising results as a potential anti-cancer agent. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes and proteins involved in cell growth and division.
In addition, this compound has also been studied as a potential antimicrobial agent. Studies have shown that it can inhibit the growth of various bacteria and fungi by disrupting their cell membranes and inhibiting their metabolic activity.
Propiedades
IUPAC Name |
N-phenyl-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c20-14(17-12-6-2-1-3-7-12)9-4-10-15-18-16(19-21-15)13-8-5-11-22-13/h1-3,5-8,11H,4,9-10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYFBUHKAARDMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



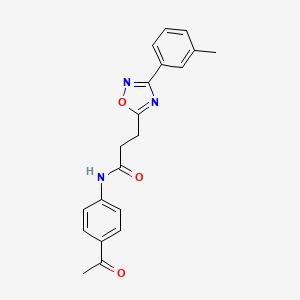

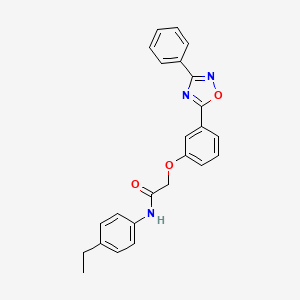
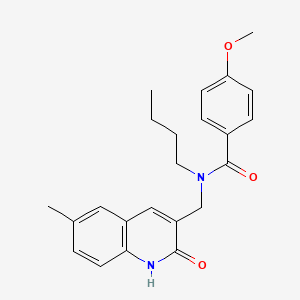
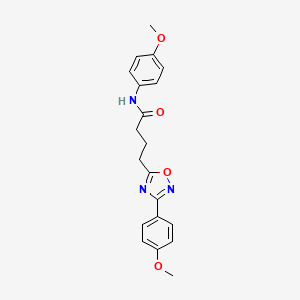
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-phenylethyl)acetamide](/img/structure/B7701024.png)
